

# Technical Support Center: ACP-5862 Drug Interaction Studies

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## Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

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This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding interference in drug interaction studies involving **ACP-5862**, the active metabolite of acalabrutinib.

## Frequently Asked Questions (FAQs)

Q1: What is **ACP-5862** and what is its primary mechanism of action?

A1: **ACP-5862** is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.<sup>[1][2]</sup> Like its parent drug, **ACP-5862** is a selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to inhibition of its activity.<sup>[2]</sup> This inhibition disrupts B-cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.<sup>[2]</sup>

Q2: What is the primary metabolic pathway for the formation and clearance of **ACP-5862**?

A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for both the formation of **ACP-5862** from acalabrutinib and its subsequent metabolism.<sup>[3][4]</sup> Metabolic clearance by the liver is the main route of elimination for acalabrutinib and its metabolites.<sup>[5][6]</sup>

Q3: What is the potential for **ACP-5862** to cause drug-drug interactions (DDIs)?

A3: Based on in vitro studies, **ACP-5862** is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1A1, UGT2B7, or aldehyde oxidase.[3][4] Neither acalabrutinib nor **ACP-5862** strongly induces CYP1A2, CYP2B6, or CYP3A4 mRNA.[3][4] While acalabrutinib and **ACP-5862** are substrates of the transporters MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall, acalabrutinib and **ACP-5862** are considered to have a favorable drug interaction profile.[3]

Q4: How should concomitant medications be managed in clinical studies involving acalabrutinib/**ACP-5862**?

A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7] Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the DDI is less significant when considering the total active components (acalabrutinib + **ACP-5862**).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]

## Troubleshooting Guides

Issue 1: Unexpected variability in pharmacokinetic (PK) data for **ACP-5862**.

- Possible Cause: Concomitant medication use affecting CYP3A4 activity.
- Troubleshooting Steps:
  - Review patient medication logs for any known CYP3A4 inhibitors or inducers.
  - Stratify PK data based on concomitant medication use to identify potential trends.
  - Consider genotyping for CYP3A4 polymorphisms in the study population if significant variability persists.

Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.

- Possible Cause: Contribution of transporters or other metabolic pathways not fully characterized in vitro.
- Troubleshooting Steps:

- Re-evaluate the in vitro experimental design to ensure all relevant enzymes and transporters were assessed.
- Conduct dedicated clinical DDI studies with specific probe substrates for the transporters or enzymes of concern.
- Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed interaction.

Issue 3: Difficulty in quantifying the relative contribution of **ACP-5862** to the overall clinical effect.

- Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across individuals.
- Troubleshooting Steps:
  - Develop and validate a robust bioanalytical method to accurately measure both acalabrutinib and **ACP-5862** concentrations.
  - Perform exposure-response modeling that incorporates the concentrations of both the parent drug and the active metabolite.
  - Consider the relative potency of **ACP-5862** (approximately 50% of acalabrutinib for BTK inhibition) in the exposure-response analysis.[\[1\]](#)[\[9\]](#)

## Data Presentation

Table 1: In Vitro Enzyme Kinetics and Inhibition Data for **ACP-5862**

| Parameter                             | Value                     | Enzyme/System          | Reference |
|---------------------------------------|---------------------------|------------------------|-----------|
| Metabolism                            |                           |                        |           |
| Primary Metabolizing Enzyme           | CYP3A4                    | Human Liver Microsomes | [3][4]    |
| K <sub>m</sub> (ACP-5862 formation)   | 2.78 $\mu$ M              | Recombinant CYP3A4     | [4]       |
| V <sub>max</sub> (ACP-5862 formation) | 4.13 pmol/pmol CYP3A/min  | Recombinant CYP3A4     | [4]       |
| Intrinsic Clearance                   | 23.6 $\mu$ L/min/mg       | Human Liver Microsomes | [4]       |
| CYP Inhibition                        |                           |                        |           |
| CYP2C9 Inhibition                     | Weak                      | Human Liver Microsomes | [3][4]    |
| CYP2C19 Inhibition                    | Weak                      | Human Liver Microsomes | [3][4]    |
| CYP1A2, CYP2B6, CYP2D6                | No significant inhibition | Human Liver Microsomes | [3]       |
| Transporter Substrate                 |                           |                        |           |
| MDR1 (P-glycoprotein)                 | Substrate                 | In vitro cell lines    | [3][4]    |
| BCRP                                  | Substrate                 | In vitro cell lines    | [3][4]    |
| OATP1B1, OATP1B3                      | Not a substrate           | In vitro cell lines    | [3][4]    |

## Experimental Protocols

### Protocol 1: In Vitro CYP Inhibition Assay

- Objective: To determine the potential of **ACP-5862** to inhibit major cytochrome P450 enzymes.

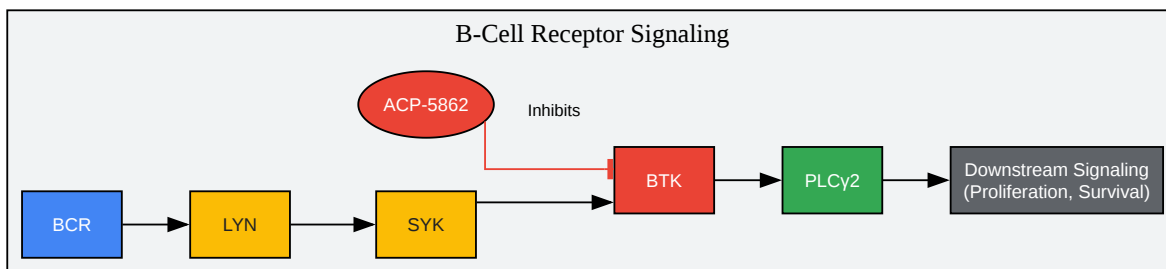
- Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their metabolites, **ACP-5862**, positive control inhibitors, NADPH regenerating system.
- Methodology:
  - Pre-incubate **ACP-5862** at a range of concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.
  - Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
  - After a defined incubation period, terminate the reaction.
  - Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
  - Calculate the IC<sub>50</sub> value for **ACP-5862** against each CYP isoform.

#### Protocol 2: Transporter Substrate Assessment

- Objective: To determine if **ACP-5862** is a substrate of key uptake or efflux transporters.
- Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2 for MDR1 and BCRP), **ACP-5862**, known transporter inhibitors and substrates, appropriate buffer solutions.
- Methodology:
  - Plate the transporter-expressing cells on permeable supports.
  - Add **ACP-5862** to either the apical or basolateral side of the cell monolayer.
  - At various time points, collect samples from the opposite chamber.
  - Measure the concentration of **ACP-5862** in the collected samples using LC-MS/MS.
  - Calculate the apparent permeability (P<sub>app</sub>) in both the apical-to-basolateral and basolateral-to-apical directions.

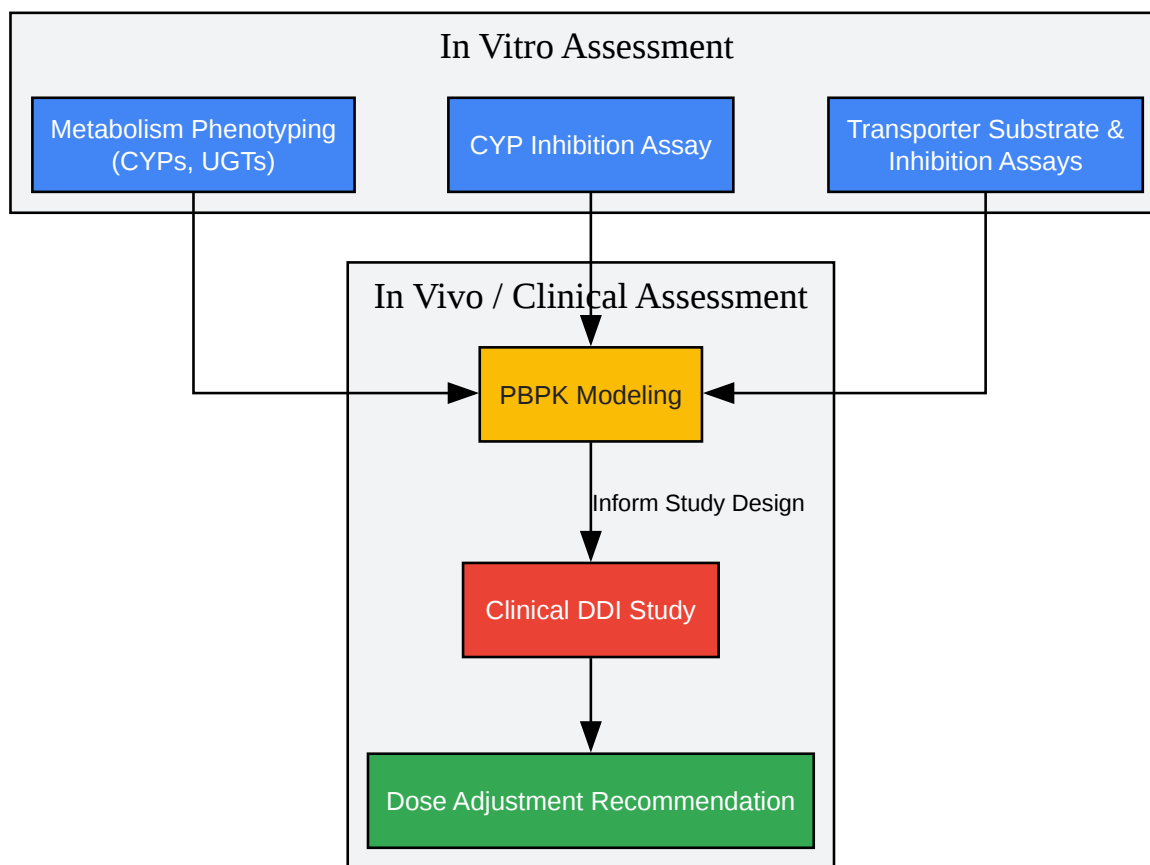
- An efflux ratio ( $\text{Papp, B-A} / \text{Papp, A-B}$ ) significantly greater than 2, which is reduced in the presence of a known inhibitor, suggests that **ACP-5862** is a substrate of the efflux transporter.

## Mandatory Visualizations



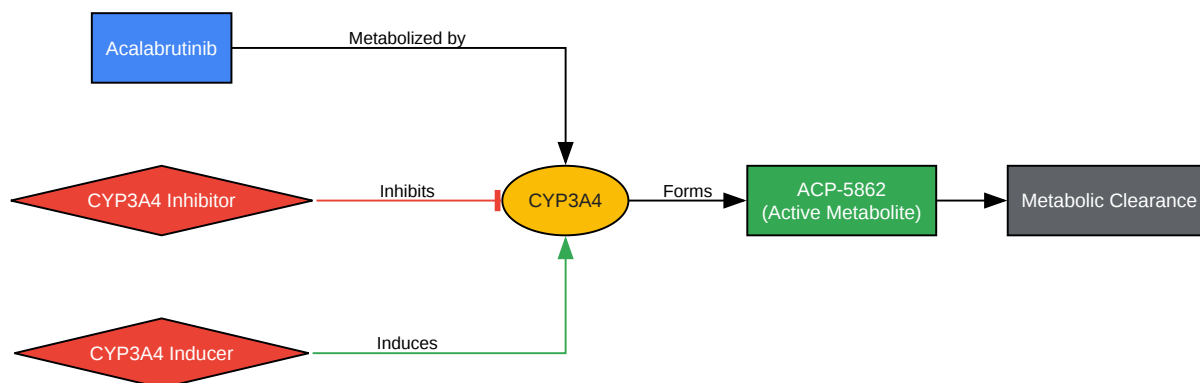
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Caption: B-Cell Receptor signaling pathway and the inhibitory action of **ACP-5862** on BTK.



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Caption: Workflow for assessing the drug-drug interaction potential of **ACP-5862**.



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Caption: Metabolic relationship between acalabrutinib, **ACP-5862**, and CYP3A4 modulators.

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